Home > Products > Screening Compounds P124479 > Carotegrast methyl
Carotegrast methyl - 401905-67-7

Carotegrast methyl

Catalog Number: EVT-258710
CAS Number: 401905-67-7
Molecular Formula: C28H26Cl2N4O5
Molecular Weight: 569.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carotegrast methyl is under investigation in clinical trial NCT03531892 (A Study to Evaluate the Safety and Efficacy of AJM300 in Participants With Active Ulcerative Colitis).
Source and Classification

Carotegrast methyl is classified as a small molecule and falls under several chemical categories, including anti-inflammatories, chlorobenzenes, dimethylamines, esters, and quinazolines. It is also known by its trade name Carogra and the developmental code AJM300. The drug was developed by EA Pharma and Kissei Pharmaceutical and received its first approval in Japan in March 2022 for patients with moderate ulcerative colitis who had inadequate responses to traditional therapies like mesalazine .

Synthesis Analysis

The synthesis of carotegrast methyl involves several steps that focus on creating a compound that enhances oral bioavailability. The process typically includes:

  1. Starting Materials: The synthesis begins with the appropriate precursors that contain the necessary functional groups for forming the α4-integrin antagonist.
  2. Reagents and Conditions: Common reagents used in the synthesis include chlorinated aromatic compounds and amines, with conditions such as temperature control and solvent choice being critical for yield and purity.
  3. Hydrolysis: Carotegrast methyl acts as a prodrug; it is hydrolyzed to its active form, carotegrast, by carboxylesterase enzymes in the liver. This conversion is essential for its pharmacological activity .
Molecular Structure Analysis

The molecular formula of carotegrast methyl is C28H26Cl2N4O5C_{28}H_{26}Cl_{2}N_{4}O_{5}, with a molar mass of approximately 569.44 g/mol. The structural details include:

  • IUPAC Name: Methyl (2S)-2-[(2,6-dichlorophenyl)formamido]-3-{4-[6-(dimethylamino)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]phenyl}propanoate.
  • Key Features: The structure contains multiple rings and functional groups that facilitate its interaction with integrin receptors. Notably, it features a dichlorophenyl group and a dimethylamino group that contribute to its biological activity .
Chemical Reactions Analysis

Carotegrast methyl undergoes several chemical reactions both during synthesis and within biological systems:

  1. Hydrolysis Reaction: In vivo, carotegrast methyl is hydrolyzed to form carotegrast through the action of carboxylesterase enzymes. This reaction is crucial for activating the drug's therapeutic effects.
    Carotegrast methyl+H2OCarotegrast+Methanol\text{Carotegrast methyl}+H_2O\rightarrow \text{Carotegrast}+\text{Methanol}
  2. Binding Interactions: As an α4-integrin antagonist, carotegrast binds to integrin receptors on inflammatory cells, blocking their adhesion to vascular endothelial cells. This interaction prevents the migration of these cells into inflamed tissues .
Mechanism of Action

Carotegrast methyl exerts its therapeutic effects primarily through:

  • Antagonism of Integrins: It selectively inhibits α4β1 and α4β7 integrins. By blocking these integrins' interactions with their ligands (VCAM-1 and MAdCAM-1), it prevents lymphocyte adhesion to endothelial cells.
  • Reduction of Inflammation: This blockade leads to decreased infiltration of inflammatory cells into the gastrointestinal tract, thereby reducing inflammation associated with ulcerative colitis .
Physical and Chemical Properties Analysis

Key physical and chemical properties of carotegrast methyl include:

  • Water Solubility: Approximately 0.00165 mg/mL.
  • LogP (Partition Coefficient): Ranges from 4.1 to 4.73, indicating moderate lipophilicity which aids in membrane permeability.
  • pKa Values: Strongest acidic pKa at 12.53 and strongest basic pKa at 3.2 suggest a range of ionization states under physiological conditions.
  • Polar Surface Area: 99.26 Ų indicates potential for good bioavailability.
  • Rotatable Bonds: Eight rotatable bonds may affect conformational flexibility .
Applications

The primary application of carotegrast methyl is in the treatment of moderate ulcerative colitis. Clinical studies have demonstrated its efficacy in patients who have not responded adequately to conventional therapies like mesalazine. The drug's ability to inhibit integrin-mediated cell adhesion positions it as a promising candidate for managing inflammatory bowel diseases beyond ulcerative colitis .

Mechanistic Insights into Carotegrast Methyl

Molecular Mechanisms of α4-Integrin Antagonism

Carotegrast methyl (chemical formula: C₂₈H₂₆Cl₂N₄O₅) is a small-molecule prodrug designed for oral bioavailability. Upon ingestion, it undergoes hydrolysis by hepatic carboxylesterase 1 (CES1) to form its active metabolite, carotegrast. This metabolite acts as a potent antagonist of α4-integrins—specifically targeting both α4β1 (VLA-4) and α4β7 heterodimers expressed on leukocyte surfaces [5] [6] [8]. Structurally, carotegrast binds to the α4 subunit's ligand-binding site, inducing a conformational shift that prevents high-affinity interactions with endothelial receptors [9]. This inhibition is reversible and competitive, distinct from monoclonal antibody-based therapies, allowing for transient blockade without permanent immune cell modulation [8].

Table 1: Key Molecular Properties of Carotegrast Methyl

PropertyDetail
Chemical ClassEsterified small molecule
Active MetaboliteCarotegrast
Primary Targetsα4β1 and α4β7 integrins
MechanismCompetitive inhibition of ligand-binding domain
Prodrug ActivationHepatic hydrolysis via carboxylesterase 1 (CES1)

Modulation of Lymphocyte Trafficking Pathways

Leukocyte migration into inflamed tissues follows a multi-step adhesion cascade: tethering, activation, firm adhesion, and transmigration. Carotegrast methyl disrupts the firm adhesion phase by blocking α4-integrin engagement with endothelial ligands. In physiological states, chemokine signaling (e.g., CCL25 in the gut) activates integrins, switching them from low- to high-affinity conformations. Carotegrast prevents this switch, reducing lymphocyte adhesion by >70% in preclinical models [4] [9]. Consequently, T cells remain in circulation, evidenced by transient increases in peripheral lymphocyte counts in clinical studies without affecting systemic immunity broadly [7]. This mechanism specifically targets effector memory T cells implicated in inflammatory bowel disease (IBD) pathogenesis while sparing naive T-cell trafficking to lymphoid organs [4].

Inhibition of VCAM-1 and MAdCAM-1 Binding Dynamics

The efficacy of carotegrast methyl hinges on its dual inhibition of vascular adhesion molecules:

  • VCAM-1: Expressed on activated endothelium during inflammation, binds α4β1 integrin.
  • MAdCAM-1: Primarily gut-specific, binds α4β7 integrin [3] [6].

Table 2: Adhesion Molecule Binding Dynamics

LigandPrimary Integrin PartnerTissue SpecificityInhibition by Carotegrast
VCAM-1α4β1Systemic endotheliumIC₅₀: 10–50 nM*
MAdCAM-1α4β7Gut-associated endotheliumIC₅₀: 5–20 nM*

*Data derived from in vitro binding assays [6] [9].

Carotegrast shows higher affinity for α4β7-MAdCAM-1 interactions, aligning with its gut-selective effects. Molecular dynamics simulations reveal that carotegrast sterically hinders the IDSPL motif on VCAM-1 and the LDV motif on MAdCAM-1, critical for integrin docking [3]. This dual blockade reduces leukocyte recruitment by >50% in colonic mucosa compared to systemic tissues, as observed in rodent colitis models [6].

Impact on Gut-Specific Immune Cell Homing

The gut tropism of carotegrast methyl stems from its preferential disruption of α4β7-MAdCAM-1 interactions, which dominate intestinal lymphocyte homing. MAdCAM-1 expression is upregulated in ulcerative colitis (UC) endothelium due to pro-inflammatory cytokines (e.g., TNF-α) [4]. In a phase 3 trial, carotegrast methyl-treated UC patients showed:

  • 45% clinical response rate vs. 21% for placebo (p=0.00028) [1]
  • Significant reductions in endoscopic sub-scores (p<0.01), indicating mucosal healing [1] [6]

Mechanistically, carotegrast reduces CD4+ T-cell infiltration into the lamina propria by inhibiting interactions with MAdCAM-1 on high endothelial venules [4] [9]. Unlike broad immunosuppressants, it preserves non-gut homing pathways (e.g., αLβ2-ICAM-1 for neutrophil trafficking), minimizing infection risks [6]. This specificity positions carotegrast as a mucosal vascular addressin-targeted therapy with limited systemic immunosuppression [8] [10].

Properties

CAS Number

401905-67-7

Product Name

Carotegrast methyl

IUPAC Name

methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate

Molecular Formula

C28H26Cl2N4O5

Molecular Weight

569.4 g/mol

InChI

InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1

InChI Key

MMHHPKCJJIFLBQ-QFIPXVFZSA-N

SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

carotegrast methyl
L-phenylalanine, N-(2,6-dichlorobenzoyl)-4-(6-(dimethylamino)-1,4-dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-, methyl ester
methyl N-(2,6-dichlorobenzoyl)-4-(6-(dimethylamino)-1-methyl-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-L-phenylalaninate

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl

Isomeric SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.